molecular formula C20H17BrN+ B10907318 1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium

Katalognummer B10907318
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: YBSBRTBEDGFWLK-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a benzyl group and a (4-bromophenyl)ethenyl group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium typically involves the reaction of 4-bromobenzaldehyde with benzylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium is unique due to its combination of a pyridinium ring and a (4-bromophenyl)ethenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C20H17BrN+

Molekulargewicht

351.3 g/mol

IUPAC-Name

1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C20H17BrN/c21-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)16-19-4-2-1-3-5-19/h1-15H,16H2/q+1/b7-6+

InChI-Schlüssel

YBSBRTBEDGFWLK-VOTSOKGWSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.